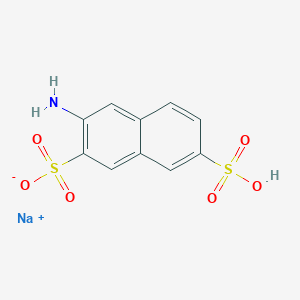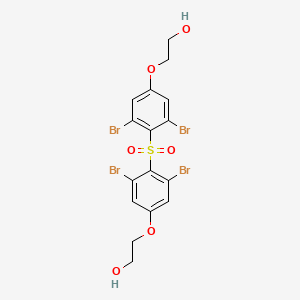
Uranine K hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranine K hydrate, also known as sodium fluorescein, is a water-soluble dye that exhibits bright green fluorescence under ultraviolet light. It is widely used in various scientific and industrial applications due to its distinct fluorescent properties. The compound is a derivative of fluorescein and is often used as a tracer in hydrology, environmental studies, and the oil and gas industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uranine K hydrate is typically synthesized through the reaction of phthalic anhydride with resorcinol in the presence of a dehydrating agent such as zinc chloride. The reaction is carried out under high temperatures, leading to the formation of fluorescein. This fluorescein is then converted to its sodium salt form, resulting in this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the initial synthesis of fluorescein followed by its neutralization with sodium hydroxide to form the sodium salt. The final product is then purified and crystallized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Uranine K hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different fluorescent compounds.
Reduction: The compound can be reduced under specific conditions to alter its fluorescent properties.
Substitution: Substitution reactions can occur at the aromatic rings of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed:
Oxidation: Formation of oxidized fluorescein derivatives.
Reduction: Reduced forms of fluorescein with altered fluorescence.
Substitution: Various substituted fluorescein derivatives with different functional groups.
Scientific Research Applications
Uranine K hydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and flow cytometry to stain cells and tissues.
Medicine: Utilized in diagnostic procedures such as angiography to visualize blood vessels.
Industry: Applied in the oil and gas industry to trace fluid movements and detect leaks.
Mechanism of Action
The mechanism of action of uranine K hydrate involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with light, causing electrons to become excited and then return to their ground state, emitting light in the process. This fluorescence is used to track and visualize various processes in scientific research .
Comparison with Similar Compounds
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Eosin Y: A dye used in histology with distinct staining characteristics.
Fluorescein Isothiocyanate: A derivative of fluorescein used for labeling proteins and other biomolecules.
Uniqueness of Uranine K Hydrate: this compound is unique due to its high water solubility, strong fluorescence, and stability under various conditions. These properties make it particularly suitable for use in aqueous environments and in applications requiring long-term stability .
Properties
IUPAC Name |
dipotassium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.2K.H2O/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;;/h1-10,21H,(H,23,24);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAAYTHQSZYMEK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12K2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8034671.png)





![[RuCl(p-cymene)((R)-segphos(regR))]Cl](/img/structure/B8034712.png)
![Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver](/img/structure/B8034721.png)





